5-allyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one

Lipophilicity Drug-likeness ADME prediction

5-Allyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one (CAS 924874-35-1, CID is a synthetic heterocyclic small molecule (C19H21N5O, MW 335.4 g/mol) that integrates a 4,6,7-trimethylquinazoline moiety linked via a 2-amino bridge to a 5-allyl-6-methylpyrimidin-4(3H)-one core. The compound belongs to the quinazoline-pyrimidine hybrid class, a recognized privileged scaffold for kinase and metalloproteinase inhibitor development.

Molecular Formula C19H21N5O
Molecular Weight 335.4 g/mol
CAS No. 924874-35-1
Cat. No. B1384283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-allyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one
CAS924874-35-1
Molecular FormulaC19H21N5O
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N=C(N=C2C=C1C)NC3=NC(=C(C(=O)N3)CC=C)C)C
InChIInChI=1S/C19H21N5O/c1-6-7-14-12(4)20-19(23-17(14)25)24-18-21-13(5)15-8-10(2)11(3)9-16(15)22-18/h6,8-9H,1,7H2,2-5H3,(H2,20,21,22,23,24,25)
InChIKeyHWOCUFUUELZULG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Allyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one (CAS 924874-35-1): A Computationally Characterized Quinazoline-Pyrimidine Hybrid Scaffold


5-Allyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one (CAS 924874-35-1, CID 17168594) is a synthetic heterocyclic small molecule (C19H21N5O, MW 335.4 g/mol) that integrates a 4,6,7-trimethylquinazoline moiety linked via a 2-amino bridge to a 5-allyl-6-methylpyrimidin-4(3H)-one core [1]. The compound belongs to the quinazoline-pyrimidine hybrid class, a recognized privileged scaffold for kinase and metalloproteinase inhibitor development [2]. It is currently available through several international chemical suppliers (e.g., Fluorochem, Combi-Blocks) primarily as a research-grade screening compound, with catalog purities of ≥95% .

Why Generic Substitution of 5-Allyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one with Other In-Class Hybrids Risks Irreproducible Results


Quinazoline-pyrimidine hybrids are not interchangeable building blocks. The 5-position substituent on the pyrimidinone ring is a critical determinant of lipophilicity, target engagement, and metabolic stability [1]. Even a single alkyl chain-length change (e.g., allyl C3 vs. heptyl C7) produces a predicted logP shift of over 2.8 log units—corresponding to an >800-fold difference in octanol-water partition coefficient . This magnitude of lipophilicity divergence alone can reverse cell permeability, plasma protein binding, and off-target promiscuity profiles, making casual interchange of in-class compounds a source of irreproducible pharmacological outcomes [1].

Quantitative Differentiation Evidence for 5-Allyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one (CAS 924874-35-1)


Predicted Lipophilicity Gap vs. 5-Heptyl Analog: A >800-Fold Difference in Octanol-Water Partitioning

The allyl substituent at the pyrimidinone 5-position confers markedly lower predicted lipophilicity compared to longer saturated alkyl chain analogs. The target compound exhibits an ACD/LogP of 3.71 , whereas the direct 5-heptyl analog (ChemDiv Y020-5822) has a catalog-reported logP of 6.61 . This ΔlogP of 2.90 translates to an approximately 800-fold higher predicted octanol-water partition coefficient for the heptyl derivative. Such a dramatic lipophilicity difference is expected to produce divergent membrane permeability, solubility, and cytochrome P450 susceptibility profiles, providing the allyl derivative with a more favorable starting point for lead optimization within oral drug-like chemical space [1].

Lipophilicity Drug-likeness ADME prediction Quinazoline-pyrimidine hybrids

Predicted Rule-of-5 Compliance and Drug-Likeness: A Favorable Physicochemical Profile for Lead Optimization

The compound's predicted physicochemical parameters place it squarely within orally bioavailable chemical space. Key computed properties include: MW 335.4 g/mol, ACD/LogP 3.71, H-bond donors 2, H-bond acceptors 6, rotatable bonds 4, and topological polar surface area (TPSA) 79 Ų, resulting in zero Lipinski Rule of 5 violations . By comparison, many advanced kinase inhibitor leads exceed MW 500 or logP 5, requiring significant optimization to achieve oral bioavailability. The moderate MW and lipophilicity of this compound offer a balanced starting point that minimizes the need for property-decreasing structural modifications during hit-to-lead progression [1].

Rule of Five Drug-likeness Physicochemical properties Lead optimization

4,6,7-Trimethylquinazoline-Pyrimidine Scaffold: A Privileged Chemotype Validated for MMP-9 and Kinase Inhibition

The 4,6,7-trimethylquinazolin-2-yl amino pyrimidin-4-one core scaffold of the target compound has been independently validated as a productive pharmacophore for metalloproteinase and kinase inhibition. In a combined virtual screening, DFT, and molecular dynamics study, a closely related compound bearing the identical 4,6,7-trimethylquinazoline-2-amino-pyrimidine core—(S,Z)-6-(((2,3-dihydro-1H-benzo[d]imidazol-2-yl)thio)methylene)-2-((4,6,7-trimethylquinazolin-2-yl)amino)-1,4,5,6-tetrahydropyrimidin-4-ol (ZINC63611396)—was identified as the top-ranked MMP-9 inhibitor candidate from a ZINC database screen, possessing the largest DFT-calculated binding energy among all virtual hits [1]. Furthermore, quinazoline-pyrimidine hybrids have been systematically designed and synthesized as EGFR kinase inhibitors, with several hybrids demonstrating single-digit micromolar antiproliferative IC50 values (e.g., compound 6n: IC50 = 2.3 ± 5.91 μM against SW-480 cells) [2]. While the target compound itself lacks published experimental IC50 data, its core scaffold is a demonstrated inhibitor of therapeutically relevant targets.

Quinazoline-pyrimidine scaffold Kinase inhibition MMP-9 inhibition Privileged chemotype

5-Allyl Substituent as a Synthetic Diversification Handle: Enabling Click Chemistry and Halocyclization Derivatization Routes

The terminal alkene of the 5-allyl group provides a reactive handle for late-stage functionalization that is absent in saturated alkyl analogs. 5-Allyl-6-methylpyrimidin-4(3H)-ones have been demonstrated to undergo efficient halocyclization with molecular bromine and iodine to yield substituted furo[2,3-d]pyrimidines [1]. The allyl moiety is also amenable to thiol-ene click chemistry and, upon further functionalization, copper-catalyzed azide-alkyne cycloaddition (CuAAC) after hydroazidation, enabling installation of fluorescent reporters, biotin tags, or affinity matrices for target identification studies [2]. In contrast, saturated alkyl analogs (e.g., 5-heptyl, 5-methyl) lack this orthogonal reactivity, limiting their utility in chemical biology probe development.

Allyl functionalization Click chemistry Chemical biology probes Synthetic handle

Recommended Research and Procurement Applications for 5-Allyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one (CAS 924874-35-1)


Kinase and Metalloproteinase Lead Optimization with Controlled Lipophilicity

Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors or MMP-9 inhibitors can deploy this compound as a starting scaffold with a predicted logP of 3.71—well within the optimal range for oral bioavailability . The 4,6,7-trimethylquinazoline-pyrimidine core is a validated privileged scaffold, as evidenced by ZINC63611396, which shares the same core and was computationally identified as a top MMP-9 inhibitor [1]. The allyl substituent at the 5-position provides a defined lipophilicity baseline that contrasts sharply with longer-chain alkyl analogs (ΔlogP >2.8 vs. 5-heptyl analog ), enabling systematic SAR exploration of the lipophilicity-activity relationship.

Chemical Biology Probe Development via Allyl-Mediated Bioconjugation

Chemical biology groups requiring a kinase-targeted probe that can be functionalized for pull-down or imaging studies should prioritize this compound over saturated alkyl analogs. The 5-allyl group provides a demonstrated synthetic handle for halocyclization to yield fused heterocycles [2] and can be further elaborated via thiol-ene or click chemistry to install biotin, fluorophores, or photoaffinity labels. This orthogonal reactivity eliminates the need for scaffold redesign to introduce a conjugation point.

Structure-Activity Relationship (SAR) Expansion of Quinazoline-Pyrimidine Hybrid Libraries

Screening library managers and academic medicinal chemistry laboratories seeking to diversify existing quinazoline-pyrimidine collections can use this compound to fill a specific chemical space gap. The 5-allyl-6-methyl substitution pattern represents a distinct combination not commonly found in commercial libraries, and its predicted Rule-of-5 compliance (zero violations, MW 335.4 ) makes it suitable for fragment-based or lead-like screening decks. The scaffold's established biological relevance [1] increases the probability that hits will be tractable for subsequent optimization.

Computational Docking and Molecular Dynamics Studies Requiring Experimentally Accessible Validation Compounds

Computational chemists performing virtual screening or molecular dynamics simulations on quinazoline-pyrimidine targets (e.g., MMP-9, EGFR, DPP-4) can procure this compound as a physically available validation standard. Unlike virtual hits that cannot be sourced, this compound is commercially available in research-grade purity (≥95%) , enabling rapid experimental follow-up of in silico predictions. Its defined stereochemistry (achiral) and moderate conformational flexibility (4 rotatable bonds) also facilitate accurate docking pose prediction.

Quote Request

Request a Quote for 5-allyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.